Rutaevin
Vue d'ensemble
Description
Rutaevin is a triterpenoid with the CAS number 33237-37-5 . It is a major bioactive constituent isolated from the fruits of Euodia rutaecarpa . It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages .
Molecular Structure Analysis
This compound has a molecular formula of C26H30O9 and a molecular weight of 486.51 . Its structure includes a furanyl group and multiple hydroxy groups .Physical And Chemical Properties Analysis
This compound is a solid powder with a molecular weight of 486.51 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Mécanisme D'action
Target of Action
Rutaevin, a bioactive constituent isolated from Evodia rutaecarpa, primarily targets the production of nitric oxide (NO) in lipopolysaccharide-activated RAW264.7 macrophages . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in immune responses, where it acts as a cytotoxic agent during an immune response to pathogens .
Mode of Action
This compound inhibits the production of nitric oxide in lipopolysaccharide-activated RAW264.7 macrophages . This inhibition could be attributed to the interaction of this compound with the enzymes or pathways involved in the production of nitric oxide .
Biochemical Pathways
It is known that this compound inhibits the production of nitric oxide, suggesting that it may interfere with the nitric oxide synthesis pathway .
Pharmacokinetics
It has been suggested that this compound undergoes bioactivation in rat and human liver microsomes fortified with nadph . This bioactivation process involves the metabolism of this compound into a reactive intermediate, cis-butene-1,4-dial (BDA), which is dependent on NADPH .
Result of Action
The inhibition of nitric oxide production by this compound in lipopolysaccharide-activated RAW264.7 macrophages suggests that it may have anti-inflammatory effects . Additionally, this compound has been reported to be useful for the management of benign prostatic hyperplasia (BPH), a common urinary disorder in men over 50 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of NADPH is necessary for the bioactivation of this compound . Furthermore, the efficacy and stability of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Rutaevin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with Cytochrome P450 (CYP3A4) . This compound is metabolized into the reactive intermediate cis-butene-1,4-dial (BDA) , which is dependent on NADPH . This interaction is significant as it leads to the bioactivation of this compound .
Cellular Effects
This compound has been found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages . This suggests that this compound may have valuable anti-inflammatory properties .
Molecular Mechanism
This compound’s effects at the molecular level are largely due to its interaction with Cytochrome P450 (CYP3A4). It has been found that this compound is a mechanism-based inactivator of CYP3A4, with inactivation parameters of KI = 15.98 μM, kinact = 0.032 min–1, and t1/2 inact = 21.65 min . This interaction leads to the bioactivation of this compound and is a potential mechanism of this compound-caused hepatotoxicity .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by Cytochrome P450 (CYP3A4) . It is metabolized into the reactive intermediate cis-butene-1,4-dial (BDA) that is dependent on NADPH . This metabolic process is significant as it leads to the bioactivation of this compound .
Propriétés
IUPAC Name |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17-,18-,19-,20+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKFMIZNSOPSN-XGTMLCIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954876 | |
Record name | 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33237-37-5 | |
Record name | 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.